Cas no 2090467-70-0 (2,1-Benzisothiazol-3(1H)-one, 5-bromo-)

2,1-Benzisothiazol-3(1H)-one, 5-bromo- is a brominated derivative of benzisothiazolone, a heterocyclic compound known for its antimicrobial and biocidal properties. The introduction of a bromine atom at the 5-position enhances its reactivity and efficacy, making it particularly useful in applications requiring robust antimicrobial action. This compound is commonly employed as a preservative in industrial formulations, including coatings, adhesives, and personal care products, where microbial resistance is a concern. Its stability under varying pH conditions and compatibility with diverse matrices further contribute to its utility. The compound’s mechanism involves disruption of microbial cell membranes, ensuring broad-spectrum activity against bacteria and fungi.
2,1-Benzisothiazol-3(1H)-one, 5-bromo- structure
2090467-70-0 structure
Product name:2,1-Benzisothiazol-3(1H)-one, 5-bromo-
CAS No:2090467-70-0
MF:C7H4BrNOS
MW:230.08175945282
CID:5267767

2,1-Benzisothiazol-3(1H)-one, 5-bromo- Chemical and Physical Properties

Names and Identifiers

    • 2,1-Benzisothiazol-3(1H)-one, 5-bromo-
    • Inchi: 1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H
    • InChI Key: OCQNXZTZABWDMA-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Br)C=C2)C(=O)S1

2,1-Benzisothiazol-3(1H)-one, 5-bromo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-362456-1.0g
5-bromo-1,3-dihydro-2,1-benzothiazol-3-one
2090467-70-0
1.0g
$0.0 2023-03-07

Additional information on 2,1-Benzisothiazol-3(1H)-one, 5-bromo-

2,1-Benzisothiazol-3(1H)-one, 5-bromo- (CAS No: 2090467-70-0)

2,1-Benzisothiazol-3(1H)-one, 5-bromo- is a compound with the CAS registry number 2090467-70-0. This compound belongs to the class of benzisothiazoles, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of the bromine substituent at the 5-position adds unique chemical properties to this molecule. Recent studies have highlighted its potential applications in various fields, including pharmaceuticals and materials science.

The chemical structure of 2,1-Benzisothiazol-3(1H)-one, 5-bromo- consists of a benzene ring fused to an isothiazole ring. The isothiazole ring contains a sulfur atom and two adjacent nitrogen atoms. The ketone group at position 3 contributes to the compound's reactivity and stability. The bromine atom at position 5 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various chemical reactions.

Recent research has focused on the synthesis and characterization of this compound. One study published in 2023 explored its synthesis via a multi-step process involving nucleophilic substitution and cyclization reactions. The researchers found that the bromine substituent plays a crucial role in directing the regioselectivity of the cyclization process. This insight has important implications for the design of similar compounds with tailored properties.

In terms of applications, 2,1-Benzisothiazol-3(1H)-one, 5-bromo- has shown promise in the field of drug discovery. A study conducted by Smith et al. (2023) investigated its potential as a kinase inhibitor. The compound demonstrated moderate activity against several kinases, suggesting its potential as a lead compound for further optimization. Additionally, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

The physical properties of this compound include a melting point of approximately 185°C and a solubility profile that makes it suitable for various organic solvents. Its UV-vis spectrum reveals strong absorption bands in the visible region, which could be exploited for applications in fluorescence sensing or imaging.

In conclusion, 2,1-Benzisothiazol-3(1H)-one, 5-bromo- (CAS No: 2090467-70-0) is a versatile compound with significant potential in multiple scientific domains. Ongoing research continues to uncover new insights into its chemical behavior and practical applications.

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